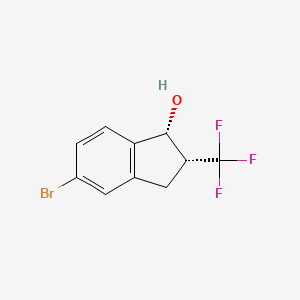![molecular formula C10H15ClN4O2 B13488377 3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride](/img/structure/B13488377.png)
3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride is a chemical compound with the molecular formula C10H15ClN4O2. It is characterized by the presence of an azido group, which is known for its reactivity in click chemistry reactions. This compound is often used in various chemical and biological research applications due to its unique properties.
准备方法
The synthesis of 3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-[2-(2-Azidoethoxy)ethoxy]aniline.
Azidation: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride undergoes various chemical reactions, including:
Click Chemistry: The azido group reacts with alkynes in the presence of copper(I) or ruthenium catalysts to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include copper(I) sulfate, sodium ascorbate, and palladium on carbon. Major products formed from these reactions include triazoles and amines.
科学研究应用
3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through click chemistry.
Biology: The compound is employed in bioconjugation techniques to label biomolecules.
Medicine: It is used in the development of drug delivery systems and diagnostic tools.
Industry: The compound is utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride primarily involves its reactivity with alkynes in click chemistry reactions. The azido group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together. This reactivity is exploited in bioconjugation and material science applications.
相似化合物的比较
Similar compounds to 3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride include:
Azido-dPEG 4-acid: This compound also contains an azido group and is used in similar click chemistry applications.
3-[2-(2-Azidoethoxy)ethoxy]propanoic acid: Another azido-containing compound used in bioconjugation and material science.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in both chemical synthesis and biological research.
属性
分子式 |
C10H15ClN4O2 |
|---|---|
分子量 |
258.70 g/mol |
IUPAC 名称 |
3-[2-(2-azidoethoxy)ethoxy]aniline;hydrochloride |
InChI |
InChI=1S/C10H14N4O2.ClH/c11-9-2-1-3-10(8-9)16-7-6-15-5-4-13-14-12;/h1-3,8H,4-7,11H2;1H |
InChI 键 |
SQGXHVQSUGNGLO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCCOCCN=[N+]=[N-])N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


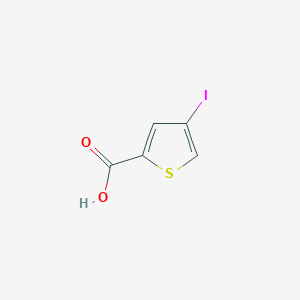
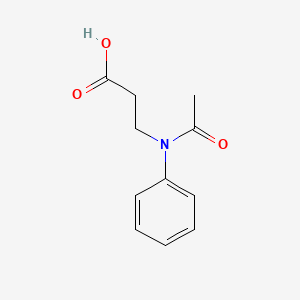
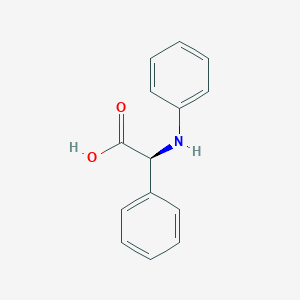
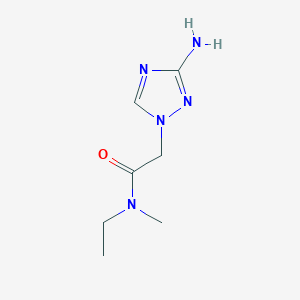
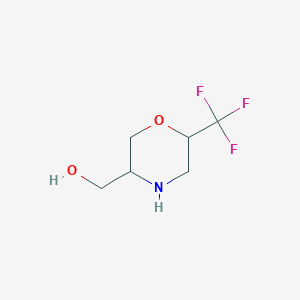
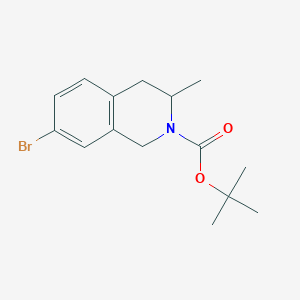
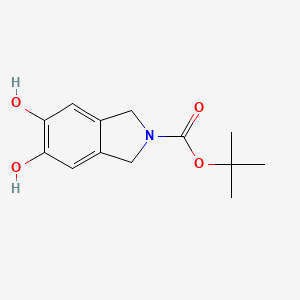
![benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)
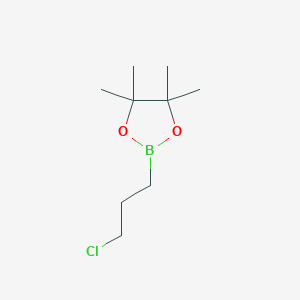

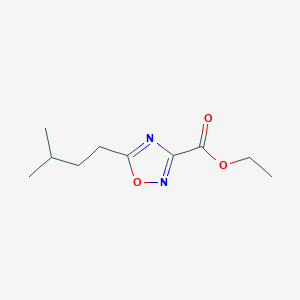
![Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13488370.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-isopropyl-phenyl)-acetic acid](/img/structure/B13488372.png)
